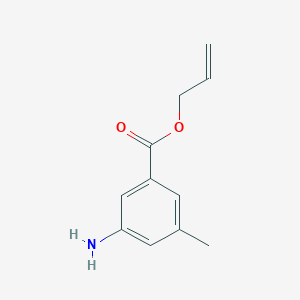

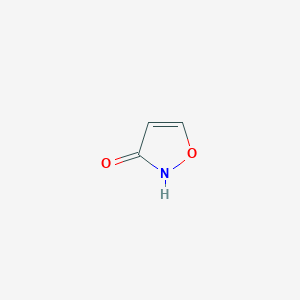

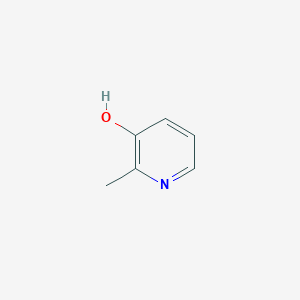

![molecular formula C7H12N2O B140992 2-Azabicyclo[2.2.1]heptane-3-carboxamide CAS No. 135793-21-4](/img/structure/B140992.png)

2-Azabicyclo[2.2.1]heptane-3-carboxamide

Vue d'ensemble

Description

2-Azabicyclo[2.2.1]heptane-3-carboxamide is a nitrogen-containing heterocycle . It is a key synthetic intermediate in several total syntheses . The unique structure of this compound makes it a challenging scaffold to acquire .

Synthesis Analysis

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes can be achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

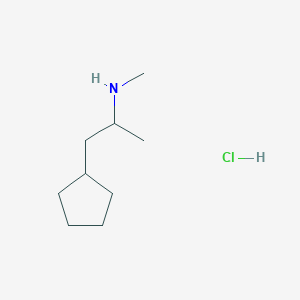

The molecular formula of 2-Azabicyclo[2.2.1]heptane-3-carboxamide is C6H11N . It consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 2-Azabicyclo[2.2.1]heptane-3-carboxamide is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Applications De Recherche Scientifique

Enantiomerically Pure Analogues Synthesis

Enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are analogues of 3-hydroxyproline, were synthesized. These compounds serve as valuable precursors for (-)- and (+)-epibatidine and other significant analogues, demonstrating their utility in the synthesis of complex molecular structures used in medicinal chemistry (Avenoza et al., 2002).

Homo-thiopeptide Structure

Homo-thiopeptides based on bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid (Ah2c), a conformationally constrained β-proline mimic, were synthesized. The study of these homo-thiopeptides revealed their tendency to form ordered secondary structures with trans-thioamide bonds in both solid states and solutions (Otani et al., 2012).

Advanced Building Blocks for Drug Discovery

2-Azabicyclo[3.2.0]heptanes, synthesized through intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides, present themselves as advanced building blocks for drug discovery. The synthesis of 2,3-ethanoproline, a conformationally restricted analogue of proline, further demonstrates the compound's utility in medicinal chemistry (Druzhenko et al., 2018).

Unnatural Amino Acid Synthesis

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid, was synthesized through an optimized synthetic route. Due to its bicyclic nature and conformational constraints, this amino acid is considered a valuable building block in medicinal chemistry (Napolitano et al., 2010).

Safety And Hazards

Orientations Futures

The 2-azabicyclo[2.2.1]heptane system has gained significant interest in the past decades due to its synthetic and pharmacological potential . It has been applied as a key synthetic intermediate in several total syntheses, while its unique structure can make it a challenging scaffold to acquire . Future research may focus on developing new synthetic methodologies for this compound and exploring its potential applications in drug discovery .

Propriétés

IUPAC Name |

2-azabicyclo[2.2.1]heptane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-7(10)6-4-1-2-5(3-4)9-6/h4-6,9H,1-3H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBSLXQJRUEJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567648 | |

| Record name | 2-Azabicyclo[2.2.1]heptane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.2.1]heptane-3-carboxamide | |

CAS RN |

135793-21-4 | |

| Record name | 2-Azabicyclo[2.2.1]heptane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

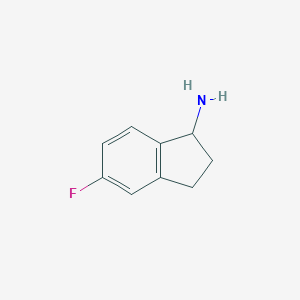

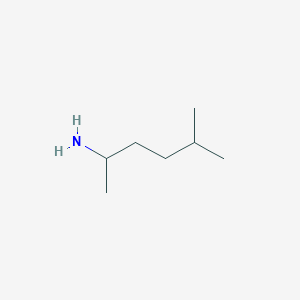

![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)